molecular formula C15H16N4O B2685865 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955838-81-0

1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2685865
CAS No.: 955838-81-0
M. Wt: 268.32
InChI Key: VQUSASGJSMBETL-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo-Fused Heterocycles in Medicinal Chemistry

Pyrazolo-fused heterocycles have been integral to medicinal chemistry since the mid-20th century, with early work focusing on their mimicry of purine bases. The pyrazolo[3,4-d]pyridazinone framework gained prominence in the 1990s as researchers recognized its ability to interact with kinase ATP-binding pockets due to its isosteric resemblance to adenine. This scaffold’s synthetic versatility allowed for systematic modifications, enabling the development of derivatives with enhanced selectivity and potency. For example, the introduction of methyl groups at strategic positions (e.g., C4 and C6) improved metabolic stability while retaining target affinity. The evolution of these compounds paralleled advances in X-ray crystallography, which revealed precise binding modes in enzymes such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs).

Evolution of Pyrazolo[3,4-d]pyridazin-7(6H)-one Derivatives in Research

Early derivatives of pyrazolo[3,4-d]pyridazin-7(6H)-one focused on optimizing solubility and bioavailability. The addition of aromatic substituents, such as the 2,4-dimethylphenyl group in 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, emerged as a strategy to enhance hydrophobic interactions within kinase active sites. Between 2010 and 2020, over 50 derivatives were synthesized and evaluated for kinase inhibition, with IC50 values ranging from nanomolar to micromolar levels. A key breakthrough involved the incorporation of methyl groups at C4 and C6, which reduced off-target effects by minimizing interactions with polar residues in non-target kinases.

Significance of this compound in Current Research

This compound has become a benchmark in kinase inhibitor research due to its dual activity against CDK2 and FGFR1. In enzymatic assays, it demonstrated IC50 values of 0.034 μM against FGFR1 and 0.12 μM against CDK2, outperforming earlier analogs lacking the 2,4-dimethylphenyl moiety. Its anti-proliferative activity in NCI-H1581 xenograft models (91.6% tumor growth inhibition at 50 mg/kg) underscores its translational potential. The compound’s ability to induce S-phase cell cycle arrest in MDA-MB-468 breast cancer cells further highlights its mechanistic versatility.

Structural Classification Within Azolo[d]pyridazinones

Azolo[d]pyridazinones are classified based on the fused azole ring (imidazole, pyrazole, or triazole) and substitution patterns. This compound belongs to the pyrazolo[d]pyridazinone subclass, characterized by a pyrazole ring fused at positions 3 and 4 of the pyridazinone core. This subclass is distinguished by:

  • Regiochemical specificity : The methyl groups at C4 and C6 create a sterically hindered environment, favoring interactions with hydrophobic kinase subpockets.
  • Electronic modulation : The electron-withdrawing pyridazinone moiety enhances hydrogen bonding with catalytic lysine residues (e.g., Lys514 in FGFR1).
  • Spatial orientation : The 2,4-dimethylphenyl group adopts a dihedral angle of 67° relative to the pyridazinone plane, optimizing π-stacking with phenylalanine residues in kinase hinge regions.

Privileged Scaffold Status in Heterocyclic Chemistry

The pyrazolo[3,4-d]pyridazinone core meets all criteria for a privileged scaffold:

  • Target promiscuity : It inhibits kinases (FGFR, CDK), phosphodiesterases (PDE4), and growth factor receptors (EGFR) through conserved hinge-binding interactions.
  • Structural tunability : Over 20 positions permit functionalization without compromising scaffold integrity, enabling library diversification.
  • Bioavailability : LogP values of 2.8–3.2 and polar surface areas <90 Ų ensure favorable absorption and blood-brain barrier penetration in analogs.
  • Synthetic accessibility : One-pot multicomponent reactions yield the core structure in 3–5 steps with >70% overall yields, as demonstrated in green synthesis protocols using ethanol/water mixtures.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-5-6-13(10(2)7-9)19-14-12(8-16-19)11(3)17-18(4)15(14)20/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSASGJSMBETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo-pyridazine class, known for its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, antibacterial, and antifungal activities. The focus will be on structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.32 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in various organic solvents

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance:

  • A study demonstrated that certain pyrazole derivatives inhibit key cancer pathways by targeting BRAF(V600E), EGFR, and Aurora-A kinase. The compound's structure allows it to interact effectively with these targets, leading to reduced cell proliferation in various cancer cell lines .
  • In vitro studies showed that this compound exhibited cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. When combined with doxorubicin, a significant synergistic effect was observed, enhancing the overall cytotoxicity .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • Pyrazole derivatives are known to inhibit COX enzymes and other inflammatory mediators. Research has shown that certain pyrazole compounds can reduce inflammation in animal models of arthritis and colitis .

Antibacterial Activity

The antibacterial potential of pyrazolo-pyridazine derivatives is noteworthy:

  • Studies have reported that these compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising results .

Antifungal Activity

Recent investigations into the antifungal properties of pyrazole derivatives have yielded positive outcomes:

  • A specific derivative was shown to inhibit the growth of several pathogenic fungi in vitro. This suggests potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Dimethyl groupsEnhance lipophilicity and receptor binding
Pyrazolo ringCritical for interaction with target enzymes
Aromatic phenyl groupIncreases selectivity towards cancer cells

Case Studies

  • Breast Cancer Treatment : A study highlighted the effectiveness of this compound in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The results indicated improved apoptosis rates compared to doxorubicin alone .
  • Inflammatory Disease Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved clinical scores, suggesting its potential utility in treating chronic inflammatory conditions .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo compounds exhibit anti-inflammatory properties. For instance, compounds similar to 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study reported that certain pyrazole derivatives demonstrated significant COX-II selectivity with minimal ulcerogenic effects, indicating their therapeutic potential in treating inflammatory diseases .

Anticancer Properties

The compound has shown promise as an anticancer agent. Research focusing on pyrazolo[3,4-d]pyridazine derivatives revealed their activity against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrazolo compounds. The compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) has been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's . This inhibition may help in reducing tau phosphorylation and amyloid-beta plaque formation.

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been investigated. The structure of this compound allows for interaction with microbial enzymes and receptors, potentially leading to effective antimicrobial agents against resistant strains .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by El-Sayed et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using animal models. The results indicated that certain compounds exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives of the compound were tested for cytotoxic effects. The results demonstrated that some derivatives induced significant apoptosis in human breast cancer cells (MCF-7), suggesting a potential pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyridazinones exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-(2,4-dimethylphenyl), 4,6-methyl C₁₇H₁₈N₄O 294.35* Methyl groups enhance lipophilicity; 2,4-dimethylphenyl may improve stability
4-Isopropyl-1-phenyl analog 1-phenyl, 4-isopropyl C₁₄H₁₄N₄O 254.29 Isopropyl group increases steric bulk, potentially reducing solubility
6-Methyl-2-tert-butylfuro[2,3-d]pyridazinone Furopyridazinone core, tert-butyl C₁₁H₁₄N₂O₂ 206.24 Furan substitution alters electron distribution vs. pyrazole core
1-Phenyl-6-[(2-substitutedphenyl)thio] derivatives Thioether-linked substituents Varies ~350–400 Thioether groups enhance hydrogen bonding and metabolic stability

*Calculated based on molecular formula.

Substituent Influence on Reactivity :

  • The presence of electron-donating methyl groups (as in the target compound) may facilitate cyclization reactions compared to bulky substituents like tert-butyl, which hinder reactivity due to steric effects .
  • Propargylic proton acidity in analogs like 1b and 4b was found to impede cyclization, suggesting that methyl substituents in the target compound might mitigate such issues .

Key Observations :

  • Hydrazine hydrate is a common reagent for pyrazole-to-pyridazinone cyclization, yielding high-purity products after recrystallization .
  • Bulky substituents (e.g., tert-butyl) reduce yields due to steric hindrance during cyclization .

Spectroscopic and Physical Properties

IR and NMR data for related compounds highlight functional group characteristics:

  • IR Spectra : Analogs with carbonyl groups exhibit strong absorption near 1650 cm⁻¹ (C=O stretch), while nitriles show peaks at ~2223 cm⁻¹ . The target compound’s methyl and aryl groups may shift these bands slightly due to electron effects.
  • 1H NMR : Methyl groups in the target compound would resonate as singlets near δ 2.3–2.6 ppm, similar to 4-isopropyl-1-phenyl analogs .
  • Crystallography: Pyrazolopyridazinones often form planar structures with intermolecular hydrogen bonding, as seen in crystallographic data for 7d (Tables S1–S6, ).

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

A typical method involves cyclocondensation of substituted pyrazole intermediates with hydrazine hydrate. For example, refluxing pyrazole derivatives (e.g., 2-methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one) with hydrazine hydrate in isopropanol (i-PrOH) for 2–4 hours under controlled temperature yields the core pyridazinone scaffold . Modifications at the 1- and 4-positions can be achieved via nucleophilic substitution or Suzuki coupling, using aryl halides or boronic acids .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.7 ppm) to confirm substitution patterns. Splitting patterns distinguish between ortho/meta/para substituents .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

Q. What preliminary biological screening assays are relevant?

Antitumor activity can be evaluated via MCF-7 cell line assays (IC₅₀ determination) using the MTT protocol . Antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion or microdilution methods is also common .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted pyridazinones?

Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between methyl protons (δ ~2.5 ppm) and carbonyl carbons (δ ~160 ppm) confirm substitution at the 4- and 6-positions . Compare with X-ray crystallography data (if available) for absolute configuration validation .

Q. What crystallographic strategies optimize structure refinement for pyridazinone derivatives?

Employ SHELXL for small-molecule refinement. Key parameters:

  • High-resolution data (≤1.0 Å) for accurate thermal displacement (U<sup>eq</sup>) modeling.
  • TWIN/BASF commands for handling twinned crystals .
  • Validate hydrogen bonding networks (e.g., N-H···O interactions) using Mercury software .

Q. How to design computational studies to predict reactivity or binding affinity?

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., EGFR kinase) using PyMOL for visualization. Adjust force fields (AMBER/CHARMM) to account for ligand flexibility .

Q. What substituent modifications enhance structure-activity relationships (SAR)?

  • Electron-withdrawing groups (NO₂, CF₃) : Improve antitumor potency by increasing electrophilicity at the pyridazinone core .
  • Bulky aryl groups (naphthyl, biphenyl) : Enhance hydrophobic interactions in enzyme binding pockets but may reduce solubility .
  • Polar substituents (NH₂, OH) : Improve solubility but risk metabolic instability .

Q. How to address low yields in multi-step syntheses?

  • Optimize reaction conditions : Use microwave-assisted synthesis (e.g., 150°C, 30 min) for faster cyclization .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixtures) .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Store as a lyophilized solid under argon at −20°C to prevent hydrolysis of the lactam ring .
  • pH control : Maintain solutions at neutral pH (6.5–7.5) to avoid degradation of acid/base-sensitive groups .

Q. How to predict pharmacokinetic properties computationally?

Use SwissADME or pkCSM to estimate:

  • LogP : Target 2.0–3.5 for optimal membrane permeability .
  • CYP450 metabolism : Identify vulnerable sites (e.g., methyl groups at 4-/6-positions) for potential demethylation .

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